molecular formula C22H22N2O6 B2441279 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1291831-36-1

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2441279
CAS No.: 1291831-36-1
M. Wt: 410.426
InChI Key: UXCKSMMVHXDPLO-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and methylphenyl groups

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-11-4-6-12(7-5-11)24-20(25)16-17(21(24)26)19(22(27)28)23-18(16)14-9-8-13(29-2)10-15(14)30-3/h4-10,16-19,23H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKSMMVHXDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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